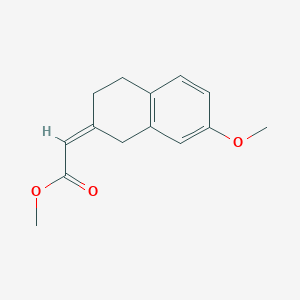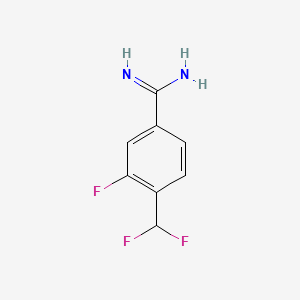
(S)-2-Amino-3-propylhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-propylhexan-1-ol is a chiral amino alcohol with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its amino group attached to the second carbon and a propyl group attached to the third carbon of a hexane chain. Its chiral nature means it has two enantiomers, but the (S)-enantiomer is often the focus due to its specific biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-propylhexan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable hexane derivative.
Introduction of Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the formation of the (S)-enantiomer.
Industrial Production Methods: Industrial production may involve more scalable methods such as:
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer, leaving the desired (S)-enantiomer.
Asymmetric Synthesis: Employing chiral catalysts in large-scale reactors to produce the (S)-enantiomer with high enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Amino-3-propylhexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
(S)-2-Amino-3-propylhexan-1-ol has diverse applications in various fields:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-propylhexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways by acting as a substrate or inhibitor, affecting the overall metabolic processes.
Comparaison Avec Des Composés Similaires
®-2-Amino-3-propylhexan-1-ol: The enantiomer of the (S)-form, with different biological activities.
2-Amino-3-methylhexan-1-ol: A similar compound with a methyl group instead of a propyl group.
2-Amino-3-ethylhexan-1-ol: Another similar compound with an ethyl group.
Uniqueness: (S)-2-Amino-3-propylhexan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Propriétés
Formule moléculaire |
C9H21NO |
|---|---|
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
(2S)-2-amino-3-propylhexan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-3-5-8(6-4-2)9(10)7-11/h8-9,11H,3-7,10H2,1-2H3/t9-/m1/s1 |
Clé InChI |
OLXLHWMIQJDKFX-SECBINFHSA-N |
SMILES isomérique |
CCCC(CCC)[C@@H](CO)N |
SMILES canonique |
CCCC(CCC)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
![N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)
![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)











